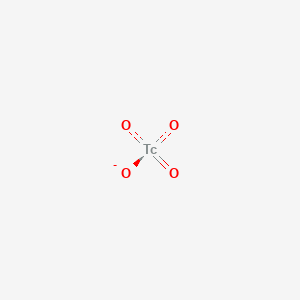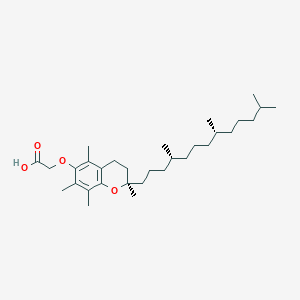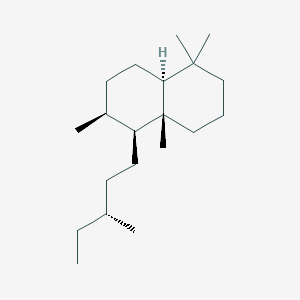
Pertechnetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le pertechnétate est un oxoanion de formule chimique TcO₄⁻. Il s'agit d'une source hydrosoluble d'isotopes de l'élément radioactif technétium. Le pertechnétate est souvent utilisé en médecine nucléaire, en particulier pour transporter l'isotope technétium-99m, qui est largement utilisé dans diverses procédures de scintigraphie nucléaire .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le pertechnétate est produit en oxydant le technétium avec de l'acide nitrique ou du peroxyde d'hydrogène. L'anion pertechnétate est similaire à l'anion permanganate mais est un agent oxydant plus faible .
Méthodes de production industrielle : Le technétium-99m est facilement disponible à haute pureté radionuclidique à partir du molybdène-99, qui se désintègre en technétium-99m. Le molybdène-99 peut être produit dans un réacteur nucléaire par irradiation du molybdène-98 ou du molybdène naturel avec des neutrons thermiques. Actuellement, le molybdène-99 est récupéré comme produit de la réaction de fission nucléaire de l'uranium-235, séparé des autres produits de fission via un processus en plusieurs étapes, et chargé sur une colonne d'alumine qui constitue le cœur d'un générateur de radioisotopes molybdène-99/technétium-99m .
Analyse Des Réactions Chimiques
Types de réactions : Le pertechnétate subit divers types de réactions, notamment la réduction et la complexation. Il s'agit d'un agent oxydant plus faible que le permanganate, mais il peut être réduit à des états d'oxydation inférieurs du technétium, tels que le technétium (VI), le technétium (V) et le technétium (IV) .
Réactifs et conditions courantes :
Réduction : Le pertechnétate peut être réduit en utilisant des agents réducteurs comme le peroxyde d'hydrogène ou l'acide nitrique.
Complexation : Il peut former des sels complexes avec des métaux comme les actinides, le baryum, le scandium, l'yttrium ou le zirconium.
Principaux produits :
Produits de réduction : Selon l'agent réducteur, le pertechnétate peut être converti en dérivés contenant du technétium (VI), du technétium (V) et du technétium (IV).
Sels complexes : Sels complexes avec des métaux comme les actinides, le baryum, le scandium, l'yttrium ou le zirconium.
4. Applications de la recherche scientifique
Le pertechnétate a un large éventail d'applications dans la recherche scientifique, notamment :
5. Mécanisme d'action
L'ion pertechnétate se distribue dans l'organisme de manière similaire à l'ion iodure, mais il n'est pas organifié lorsqu'il est piégé dans la glande thyroïde. Il se concentre dans la glande thyroïde, les glandes salivaires, la muqueuse gastrique et le plexus choroïde. L'absorption de l'anion pertechnétate dans le parenchyme thyroïdien est médiée par le symporteur sodium-iodide, une glycoprotéine transmembranaire .
Applications De Recherche Scientifique
Pertechnetate has a wide range of applications in scientific research, including:
Mécanisme D'action
The pertechnetate ion distributes in the body similarly to the iodide ion but is not organified when trapped in the thyroid gland. It concentrates in the thyroid gland, salivary glands, gastric mucosa, and choroid plexus. The uptake of the this compound anion in the thyroid parenchyma is mediated by the sodium-iodide symporter, a transmembrane glycoprotein .
Comparaison Avec Des Composés Similaires
Le pertechnétate est analogue au permanganate, mais il a un faible pouvoir oxydant. Il a un pouvoir oxydant plus élevé que le perrhénate. Le pertechnétate est plus similaire au perrhénate en termes de propriétés chimiques et de comportement .
Composés similaires :
Permanganate (MnO₄⁻) : Agent oxydant puissant.
Perrhénate (ReO₄⁻) : Similaire au pertechnétate, mais avec un pouvoir oxydant plus faible.
Perchlorate (ClO₄⁻) : Agent oxydant puissant.
Perbromate (BrO₄⁻) : Agent oxydant puissant.
Périodate (IO₄⁻) : Agent oxydant puissant.
Les propriétés uniques du pertechnétate, telles que sa stabilité en solutions alcalines et sa capacité à former des sels complexes avec divers métaux, en font un composé précieux dans diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
O4Tc- |
|---|---|
Poids moléculaire |
160.904 g/mol |
Nom IUPAC |
oxido(trioxo)technetium |
InChI |
InChI=1S/4O.Tc/q;;;-1; |
Clé InChI |
FXUHHSACBOWLSP-UHFFFAOYSA-N |
SMILES |
[O-][Tc](=O)(=O)=O |
SMILES canonique |
[O-][Tc](=O)(=O)=O |
Synonymes |
99m-Pertechnetate, Tc 99mTcO4 99Tc Pertechnetate 99Tc-Pertechnetate 99TcmO4 Pertechnetate Pertechnetate Sodium Pertechnetate, Technetium Sodium Pertechnetate Tc 99m Sodium, Pertechnetate Tc 99m Pertechnetate Tc 99m-Pertechnetate Technetium 99mTc pertechnetate Technetium Pertechnetate Technetium Tc 99m O(4) Technetium Tc 99m Pertechnetate Technetium-99mTc-pertechnetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B1241268.png)
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241273.png)



![1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1241278.png)
![1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1241280.png)
![(E)-1-(2-furyl)ethylidene-[2-methylimino-4-(2-thienyl)-4-thiazolin-3-yl]amine](/img/structure/B1241282.png)
